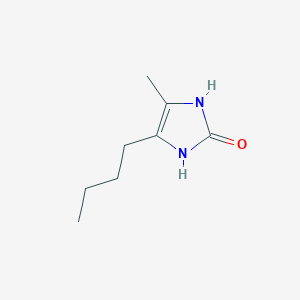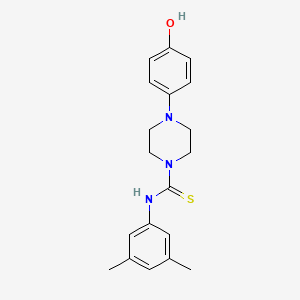![molecular formula C22H21N5 B10870531 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine CAS No. 472990-72-0](/img/structure/B10870531.png)
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tetramethyl groups: Methylation reactions are used to introduce the methyl groups at the 1, 4, 5, and 7 positions.
Attachment of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolo[3,4-d]pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolo[3,4-d]pyridazine core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine
- 1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
- 1,3,5,7-tetramethyl-2,6-bis(2-carboxyethyl)-8-(p-dimethylamino)phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene
Uniqueness
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is unique due to its combination of a pyrrolo[3,4-d]pyridazine core with a phenyldiazenyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Número CAS |
472990-72-0 |
|---|---|
Fórmula molecular |
C22H21N5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
phenyl-[4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)phenyl]diazene |
InChI |
InChI=1S/C22H21N5/c1-14-21-16(3)27(17(4)22(21)15(2)24-23-14)20-12-10-19(11-13-20)26-25-18-8-6-5-7-9-18/h5-13H,1-4H3 |
Clave InChI |
AIAWCDNHSNRQFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870448.png)

cyanamide](/img/structure/B10870450.png)

![N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10870452.png)
![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870482.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10870484.png)

![2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870501.png)
![N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10870516.png)
